![molecular formula C20H15ClN4O B2877761 3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 862810-33-1](/img/structure/B2877761.png)

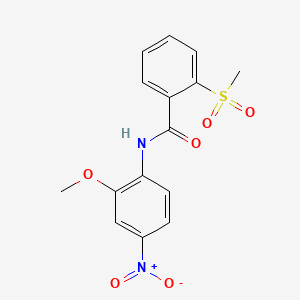

3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyrimidines are a type of nitrogen heterocycles . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes . They are quite important due to their ability to bind with various living systems . Many drugs contain these moieties at their cores .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, chiral compounds synthesis etc .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines is a fused bicyclic 5–6 heterocycle . This moiety is also useful in material science because of its structural character .

Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been synthesized via a one-pot reaction using different reagents and conditions . The most common methods for the preparation of imidazo[1,2-a]pyrimidine derivatives are based on the one-pot three-component reactions .

Scientific Research Applications

Antituberculosis Agent

Imidazo[1,2-a]pyrimidine derivatives have been identified as potent antituberculosis agents. They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). The compound may serve as a scaffold for developing new TB drugs, leveraging its ability to reduce bacterial load effectively in acute TB mouse models .

Synthetic Chemistry

In synthetic chemistry, imidazo[1,2-a]pyrimidines are valued for their versatility in chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, and intramolecular cyclizations. The compound can be functionalized at the 3-position to construct privileged scaffolds for new chemosynthetic strategies and drug development .

Anti-Inflammatory Applications

Compounds with an imidazo[1,2-a]pyrimidine moiety have been screened for anti-inflammatory properties, particularly for their potency and selectivity on the COX-2 enzyme. This compound could be part of research aimed at developing selective anti-inflammatory drugs .

Medicinal Chemistry

The structural motif of imidazo[1,2-a]pyrimidines is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This compound could be used as a starting point for the development of various medicinal agents, given its structural relevance .

Drug Discovery Research

Researchers in drug discovery focus on the imidazo[1,2-a]pyrimidine class for its potential in creating new therapeutic agents. The compound’s structure is conducive to scaffold hopping strategies, which are crucial in the development of novel drugs .

Nanomedicine

While specific applications in nanomedicine are not directly cited, the structural class to which this compound belongs is being explored in the field of nanomedicine. Its potential for creating nano-scale drug delivery systems that target specific sites within the body is a promising area of research .

Future Directions

Mechanism of Action

Target of Action

Compounds with the imidazo[1,2-a]pyrimidine core have been reported to have a wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyrimidine derivatives have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

Biochemical Pathways

Imidazo[1,2-a]pyrimidine derivatives have been reported to have a wide range of applications in medicinal chemistry .

properties

IUPAC Name |

3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O/c1-13-6-7-14(18-12-25-9-3-8-22-20(25)24-18)11-17(13)23-19(26)15-4-2-5-16(21)10-15/h2-12H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVODJVRCOONQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

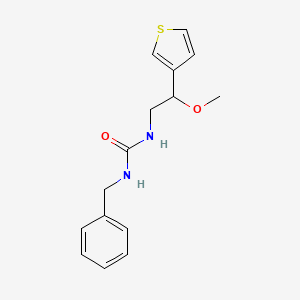

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2877678.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2877685.png)

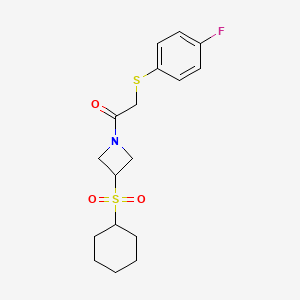

![N-(2,5-dimethoxybenzyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B2877686.png)

![2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]acetic acid](/img/structure/B2877693.png)

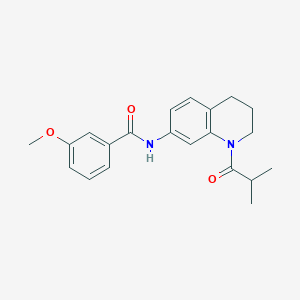

![[2-(2-Methoxy-5-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2877695.png)

![ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate](/img/structure/B2877700.png)